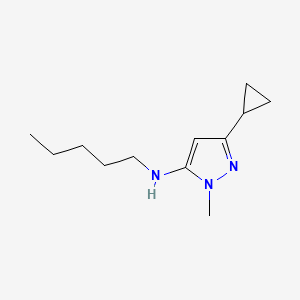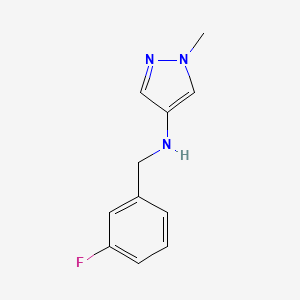
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-carboxylic acid.
Reduction: Products may include N-(3-Benzyl)-1-methyl-1H-pyrazol-4-amine.
Substitution: Products may include N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
相似化合物的比较
- N-(3-Chlorobenzyl)-1-methyl-1H-pyrazol-4-amine
- N-(3-Bromobenzyl)-1-methyl-1H-pyrazol-4-amine
- N-(3-Methylbenzyl)-1-methyl-1H-pyrazol-4-amine
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom in N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine imparts unique electronic properties, such as increased electronegativity and lipophilicity, which can enhance its biological activity and stability compared to its chloro, bromo, and methyl analogs.
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3 |
InChI 键 |
FMGCXWYYNMCMCD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735369.png)
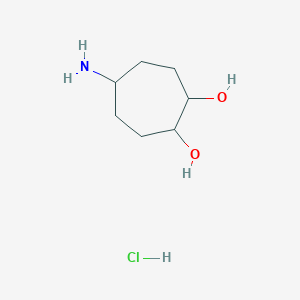
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)
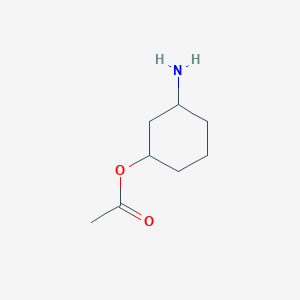
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735400.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735404.png)
-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735415.png)

![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735425.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11735428.png)

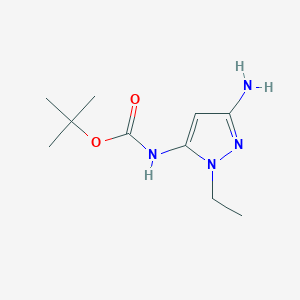
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11735464.png)
